

# Application of Aldometanib in High-Throughput Screening for Metabolic Drugs

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## Compound of Interest

Compound Name: Aldometanib

Cat. No.: B12396640

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

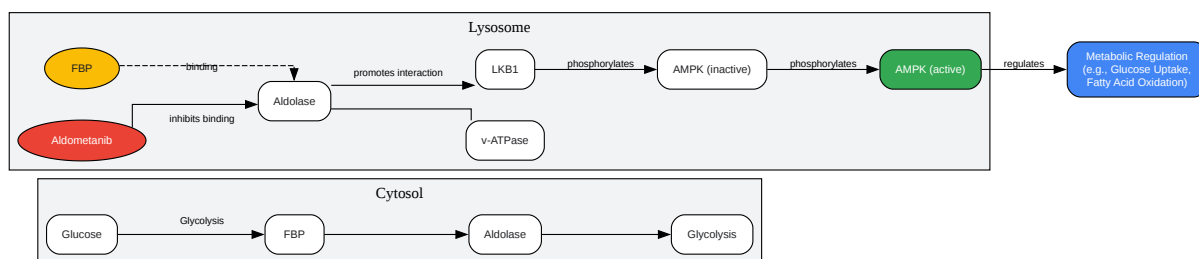
**Aldometanib** is a small molecule inhibitor of the glycolytic enzyme aldolase. It has emerged as a promising therapeutic candidate for metabolic diseases by mimicking a state of glucose starvation and selectively activating the lysosomal pool of AMP-activated protein kinase (AMPK).[1][2] This activation is achieved by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal v-ATPase.[1][2][3] The subsequent activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of beneficial metabolic effects, including an insulin-independent lowering of blood glucose, reduction of fatty liver, and alleviation of nonalcoholic steatohepatitis (NASH). Notably, **Aldometanib**'s unique mechanism of activating a specific subcellular pool of AMPK may offer advantages over pan-AMPK activators, potentially avoiding off-target effects.

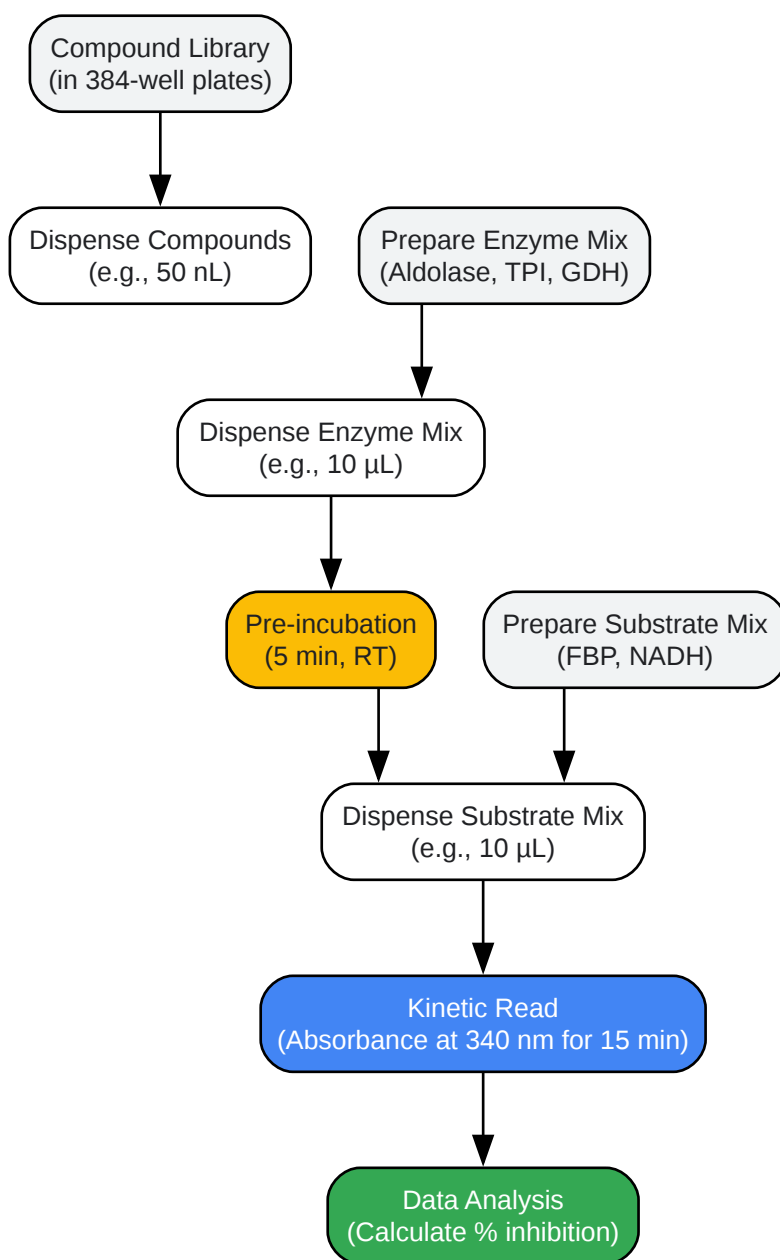
These application notes provide a comprehensive overview of the use of **Aldometanib** in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of metabolic pathways. Detailed protocols for primary and secondary screening assays are provided to facilitate the discovery of new drugs for conditions such as diabetes and obesity.

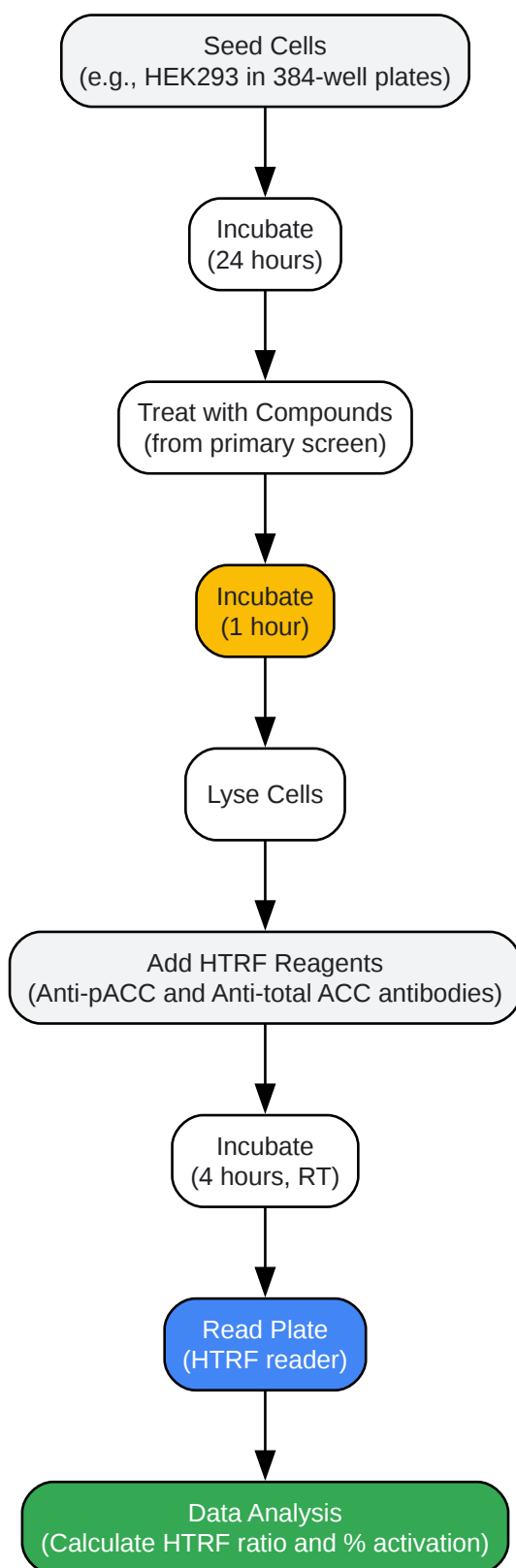
## Mechanism of Action of Aldometanib

Under conditions of low glucose, the concentration of FBP decreases, leading to its dissociation from aldolase. Unbound aldolase then signals to activate lysosomal AMPK.

**Aldometanib** mimics this low-glucose state by competitively inhibiting the binding of FBP to aldolase. This initiates a signaling cascade that results in the phosphorylation and activation of AMPK by its upstream kinase, LKB1, at the lysosomal surface. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP, thereby restoring cellular energy balance.







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## References

- 1. A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Label free screening of enzyme inhibitors at femtomole scale using segmented flow electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. The aldolase inhibitor aldometanib mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]
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